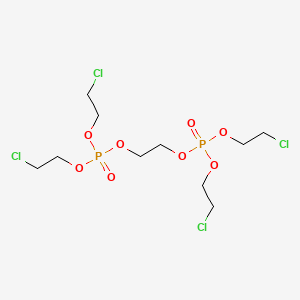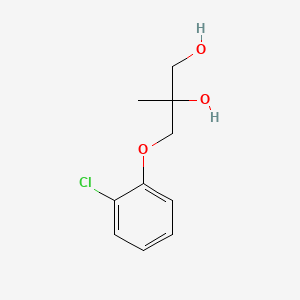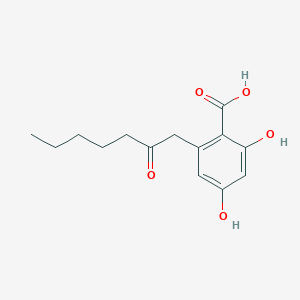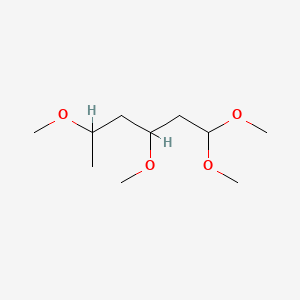
1,1,3,5-Tetramethoxyhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,5-Tetramethoxyhexane is an organic compound with the molecular formula C10H22O4. It is a derivative of hexane, where four methoxy groups are attached to the carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3,5-Tetramethoxyhexane can be synthesized through several methods. One common approach involves the reaction of hexanal with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate acetal, which is then further methylated to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for the successful industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
1,1,3,5-Tetramethoxyhexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexanoic acid, while reduction could produce hexanol .
Scientific Research Applications
1,1,3,5-Tetramethoxyhexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,3,5-Tetramethoxyhexane involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved in its action depend on the specific application and the environment in which it is used .
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethoxypropane: Similar in structure but with a shorter carbon chain.
1,1,3,5-Tetramethylcyclohexane: Similar in the number of substituents but with a cyclohexane ring instead of a linear chain.
Uniqueness
1,1,3,5-Tetramethoxyhexane is unique due to its specific arrangement of methoxy groups on a linear hexane chain. This structure imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
25724-11-2 |
|---|---|
Molecular Formula |
C10H22O4 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1,1,3,5-tetramethoxyhexane |
InChI |
InChI=1S/C10H22O4/c1-8(11-2)6-9(12-3)7-10(13-4)14-5/h8-10H,6-7H2,1-5H3 |
InChI Key |
HESUCHCHWQCMAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CC(OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Isopropyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13800770.png)
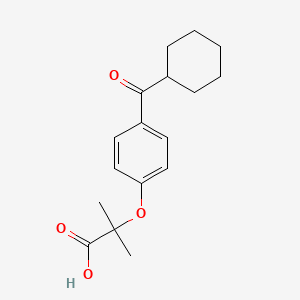
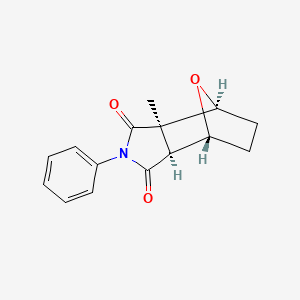
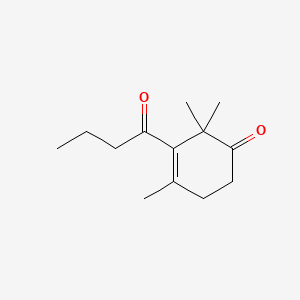
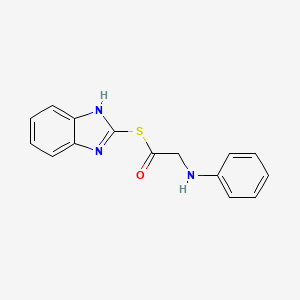
![Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-](/img/structure/B13800812.png)

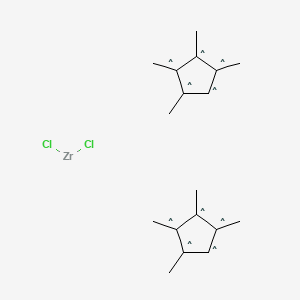
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)
![[4-(Hydrazinylmethyl)phenyl]methanol](/img/structure/B13800827.png)
